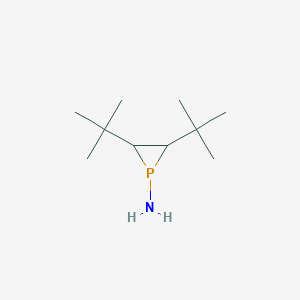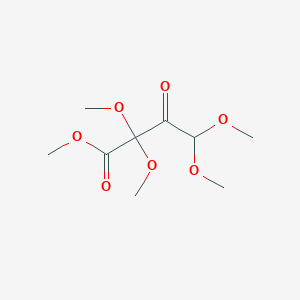![molecular formula C12H16BrNO2S B14372622 1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene CAS No. 89987-95-1](/img/structure/B14372622.png)
1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group and a bromohexylsulfanyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a hexyl bromide reacts with a thiol derivative of nitrobenzene under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromohexyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed:
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-[(6-Aminohexyl)sulfanyl]-4-nitrobenzene.
Oxidation: 1-[(6-Bromohexyl)sulfinyl]-4-nitrobenzene or 1-[(6-Bromohexyl)sulfonyl]-4-nitrobenzene.
Scientific Research Applications
1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions and studies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It may act as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the bromohexylsulfanyl chain can undergo nucleophilic substitution. These reactions can lead to the formation of various products with different biological activities. The molecular targets and pathways involved would vary based on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
- 1-[(6-Bromohexyl)oxy]-4-nitrobenzene
- 1-[(6-Bromohexyl)amino]-4-nitrobenzene
- 1-[(6-Bromohexyl)thio]-4-nitrobenzene
Comparison: 1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to its oxygen, amino, or thio analogs. The sulfanyl group can undergo oxidation to form sulfoxides and sulfones, which are not possible with the other analogs. This unique reactivity makes it valuable for specific synthetic applications and potential biological activities.
Properties
CAS No. |
89987-95-1 |
|---|---|
Molecular Formula |
C12H16BrNO2S |
Molecular Weight |
318.23 g/mol |
IUPAC Name |
1-(6-bromohexylsulfanyl)-4-nitrobenzene |
InChI |
InChI=1S/C12H16BrNO2S/c13-9-3-1-2-4-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,1-4,9-10H2 |
InChI Key |
FKQYZCMBLDWDAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


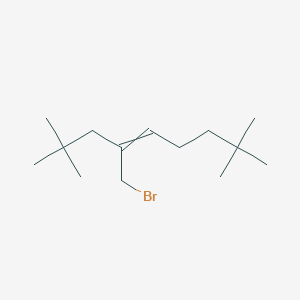
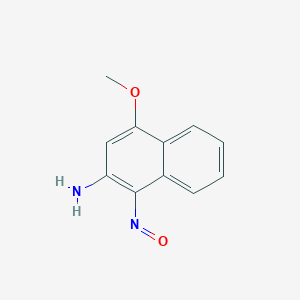
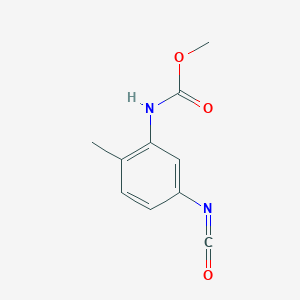
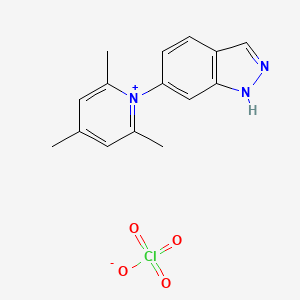
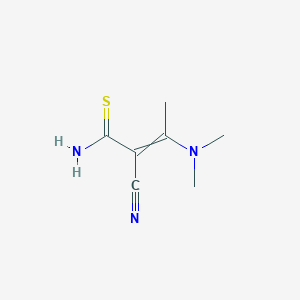

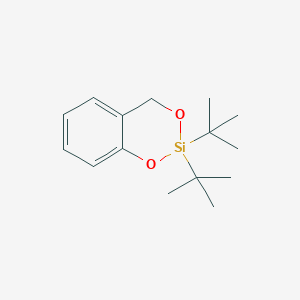
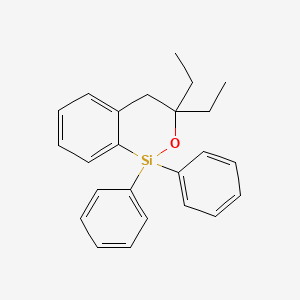
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}-N-hydroxyacetamide](/img/structure/B14372584.png)
![N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide](/img/structure/B14372591.png)
![[(2-Chlorophenyl)methyl]sulfamic acid](/img/structure/B14372607.png)
![3-[Bis(dimethylamino)methyl]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372614.png)
